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Compound of Interest

Compound Name: 2,5-Dimethoxy-3-nitrobenzoic acid

Cat. No.: B098076 Get Quote

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,5-Dimethoxy-3-nitrobenzoic
Acid

Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectra of 2,5-Dimethoxy-3-nitrobenzoic acid (CAS 17894-26-7).

Designed for researchers, scientists, and professionals in drug development, this document

delves into the theoretical prediction and practical interpretation of the compound's spectral

data. We will explore the nuanced effects of the methoxy, nitro, and carboxylic acid substituents

on the chemical shifts of the aromatic ring. This guide also presents a detailed, field-proven

protocol for sample preparation and data acquisition, ensuring the collection of high-quality,

reproducible NMR data. The methodologies and interpretations are grounded in authoritative

spectroscopic principles to provide a trustworthy and expert resource for the structural

elucidation of this and similar substituted aromatic compounds.

Introduction: The Structural Significance of 2,5-
Dimethoxy-3-nitrobenzoic Acid
2,5-Dimethoxy-3-nitrobenzoic acid is an aromatic compound featuring a complex interplay of

functional groups on a benzene ring.[1] Its structure, with two electron-donating methoxy (-

OCH₃) groups and two electron-withdrawing groups—a nitro (-NO₂) and a carboxylic acid (-
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COOH)—creates a unique electronic environment.[1][2] This substitution pattern makes it a

valuable building block in the synthesis of more complex organic molecules and materials.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the

unambiguous structural confirmation of such molecules. By mapping the magnetic

environments of the hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides precise information

about the molecular framework, connectivity, and the electronic effects of substituents. This

guide serves to elucidate the NMR spectral characteristics of 2,5-Dimethoxy-3-nitrobenzoic
acid, providing a foundational reference for its identification and characterization.

2,5-Dimethoxy-3-nitrobenzoic Acid
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Figure 1: Chemical Structure of 2,5-Dimethoxy-3-nitrobenzoic Acid.

Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule.

For 2,5-Dimethoxy-3-nitrobenzoic acid, we anticipate signals corresponding to the carboxylic

acid proton, two distinct aromatic protons, and two distinct methoxy groups.

Predicted ¹H Chemical Shifts and Coupling
The chemical shift of each proton is governed by the electron density of its local environment.

Electron-withdrawing groups deshield protons, shifting them downfield (to higher ppm), while

electron-donating groups shield them, causing an upfield shift.[3]

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegative

oxygen atoms. It is expected to appear as a broad singlet at a very low field, typically δ 11.0-

13.0 ppm. This signal will readily exchange with deuterium upon addition of D₂O.

Aromatic Protons (H-4 and H-6): The benzene ring has two protons.
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H-4: This proton is positioned ortho to the strongly electron-withdrawing nitro group and

para to the electron-donating C2-methoxy group. The powerful deshielding effect of the

adjacent nitro group is expected to dominate, placing this proton's signal significantly

downfield.[4]

H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and ortho to the

electron-donating C5-methoxy group.

These two protons are meta to each other, which will result in a small doublet splitting for

each signal, with a typical coupling constant of J_meta_ ≈ 2-3 Hz.[5]

Methoxy Protons (-OCH₃): There are two methoxy groups in chemically distinct

environments.

C2-OCH₃: This group is flanked by the electron-withdrawing -COOH and -NO₂ groups,

which will slightly deshield its protons.

C5-OCH₃: This group is adjacent to the H-4 and H-6 protons.

Both groups will appear as sharp singlets, each integrating to 3 protons, likely in the δ 3.9-

4.1 ppm range.

Summary of Predicted ¹H NMR Data
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Assigned
Proton

Predicted δ
(ppm)

Multiplicity Integration
Coupling
Constant (J)

-COOH 11.0 - 13.0 broad singlet 1H N/A

H-4 7.6 - 7.8 doublet 1H ~2-3 Hz

H-6 7.4 - 7.6 doublet 1H ~2-3 Hz

C2-OCH₃ 3.9 - 4.1 singlet 3H N/A

C5-OCH₃ 3.9 - 4.1 singlet 3H N/A

Table 1:

Predicted ¹H

NMR spectral

data for 2,5-

Dimethoxy-3-

nitrobenzoic

acid.

Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the lack of

symmetry, all nine carbon atoms in 2,5-Dimethoxy-3-nitrobenzoic acid are chemically unique

and should produce nine distinct signals in the proton-decoupled spectrum.

Predicted ¹³C Chemical Shifts
The chemical shifts of the carbon atoms are highly sensitive to their electronic environment and

the nature of the attached functional groups.

Carboxylic Carbon (C=O): The carbonyl carbon of the carboxylic acid is significantly

deshielded and is expected at the lowest field, typically δ 165-170 ppm.[6]

Aromatic Carbons (C1-C6):

Carbons Bearing Oxygen (C2, C5): Carbons directly attached to the electronegative

oxygen of the methoxy groups are strongly deshielded, appearing in the range of δ 150-

160 ppm.
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Carbon Bearing Nitro Group (C3): The ipso-carbon attached to the nitro group is also

significantly deshielded, expected around δ 145-150 ppm.[4]

Carbon Bearing Carboxylic Acid (C1): The ipso-carbon attached to the carboxylic acid will

appear around δ 125-130 ppm.[6]

Protonated Carbons (C4, C6): These carbons are generally found at a higher field than the

substituted carbons. Their exact positions are influenced by the combined electronic

effects of the various substituents. We can predict C4 to be around δ 115-120 ppm and C6

around δ 110-115 ppm.

Methoxy Carbons (-OCH₃): The two methoxy carbons will appear at the highest field,

typically in the δ 55-65 ppm range, with slightly different chemical shifts due to their distinct

chemical environments.

Summary of Predicted ¹³C NMR Data
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Assigned Carbon Predicted δ (ppm) Rationale

-COOH 165 - 170
Carbonyl carbon, highly

deshielded.

C2 155 - 160
Aromatic C-O, deshielded by

oxygen.

C5 150 - 155
Aromatic C-O, deshielded by

oxygen.

C3 145 - 150
Aromatic C-NO₂, deshielded

by nitro group.

C1 125 - 130
Aromatic C-COOH, ipso-

carbon.

C4 115 - 120
Aromatic C-H, influenced by

adjacent groups.

C6 110 - 115
Aromatic C-H, influenced by

adjacent groups.

C2-OCH₃ 56 - 65 Methoxy carbon.

C5-OCH₃ 56 - 65 Methoxy carbon.

Table 2: Predicted ¹³C NMR

spectral data for 2,5-

Dimethoxy-3-nitrobenzoic acid.

Experimental Protocol for NMR Data Acquisition
Adherence to a rigorous and well-defined protocol is essential for acquiring high-quality, reliable

NMR data. The following section outlines a validated workflow for the analysis of 2,5-
Dimethoxy-3-nitrobenzoic acid.

Sample Preparation
The quality of the NMR spectrum is profoundly affected by sample preparation.[7] A

homogeneous solution free of particulate matter is critical for achieving sharp, well-resolved
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peaks.[8]

Weighing the Sample:

For ¹H NMR, accurately weigh 5-25 mg of the compound.[7][9]

For ¹³C NMR, a higher concentration is required due to the lower natural abundance of

¹³C; weigh 50-100 mg of the compound.[9]

Solvent Selection:

Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is

often a good choice for carboxylic acids as it can dissolve the sample and its residual

proton peak does not overlap with many signals. CDCl₃ can also be used, but solubility

may be lower.

Use approximately 0.6-0.7 mL of the deuterated solvent.[10][11]

Dissolution and Transfer:

Dissolve the sample in a small, clean vial before transferring it to the NMR tube.

If any solid particles remain, the solution must be filtered. A Pasteur pipette with a small,

tightly packed plug of glass wool is effective for removing particulates that can disrupt

magnetic field homogeneity.[7]

Tube and Handling:

Transfer the clear solution into a clean, dry 5 mm NMR tube. Ensure the tube is not

scratched or chipped.[10]

Cap the tube securely and wipe the outside with a lint-free tissue to remove any dust or

fingerprints.
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NMR Analysis Workflow

1. Weigh Sample
(5-25 mg for ¹H, 50-100 mg for ¹³C)

2. Select & Add Deuterated Solvent
(e.g., DMSO-d₆, 0.6-0.7 mL)

3. Dissolve & Filter
(Ensure clear, homogenous solution)

4. Transfer to NMR Tube

5. Acquire Data
(¹H and ¹³C Experiments)

6. Process Data
(FT, Phasing, Baseline Correction)

7. Analyze & Interpret Spectrum

Click to download full resolution via product page

Figure 2: Standard experimental workflow for NMR sample preparation and analysis.

Instrument Parameters
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Optimal instrument parameters are crucial for achieving good signal-to-noise and resolution.

The following are recommended starting parameters for a standard 400-600 MHz NMR

spectrometer.

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse (e.g., 'zg30' on Bruker systems).

Number of Scans (NS): 8 to 16 scans are typically sufficient.

Relaxation Delay (D1): 1-2 seconds.[12]

Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.[12]

Spectral Width (SW): ~16 ppm to cover the full range of expected chemical shifts.

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30' on Bruker

systems).[13]

Number of Scans (NS): 128 to 1024 scans, or more, depending on the sample

concentration.

Relaxation Delay (D1): 2 seconds. For quantitative analysis, D1 should be at least 5 times

the longest T₁ relaxation time.[14][15]

Acquisition Time (AQ): ~1-2 seconds.[12]

Spectral Width (SW): ~220 ppm to encompass all carbon signals.

Data Processing
Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into the

frequency-domain spectrum.

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks have a pure

absorption lineshape, and the baseline is corrected to be flat for accurate integration.[12]
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Referencing: The spectrum is calibrated using the residual solvent peak (e.g., DMSO-d₆ at δ

2.50 ppm) or an internal standard like tetramethylsilane (TMS).

Peak Picking and Integration: The chemical shifts of all peaks are identified, and for the ¹H

spectrum, the relative peak areas are integrated to determine proton ratios.

Conclusion
The structural elucidation of 2,5-Dimethoxy-3-nitrobenzoic acid is readily achievable through

the combined application of ¹H and ¹³C NMR spectroscopy. The predictable and distinct

chemical shifts, driven by the strong electronic effects of the nitro, methoxy, and carboxylic acid

substituents, provide a unique spectral fingerprint for the molecule. The ¹H spectrum is

characterized by two meta-coupled aromatic doublets, two methoxy singlets, and a downfield

carboxylic acid proton. The ¹³C spectrum confirms the structure with nine unique carbon

signals, whose chemical shifts directly correlate with their electronic environments. By following

the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-

quality spectra for the unambiguous characterization of this compound, facilitating its use in

further scientific and developmental applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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